![molecular formula C19H22N2S B5126269 N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea, also known as CTAP, is a compound that has been widely used in scientific research for its ability to selectively bind to and block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making CTAP a valuable tool for understanding these processes.
作用机制
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents other molecules, such as endogenous opioids or opioid drugs, from binding and activating it. This blockade of the receptor's activity leads to a reduction in the effects of opioids, such as pain relief or euphoria.
Biochemical and Physiological Effects
Studies have shown that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can produce a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the attenuation of opioid withdrawal symptoms, and the reduction of opioid self-administration in animal models. These effects suggest that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea may have potential as a treatment for opioid addiction and withdrawal.
实验室实验的优点和局限性
One major advantage of using N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise investigations into the effects of this receptor on various physiological and behavioral processes. However, one limitation of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea is its relatively short duration of action, which can make it difficult to study long-term effects of mu-opioid receptor blockade.
未来方向
There are several potential future directions for research involving N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea and the mu-opioid receptor. One area of interest is the development of new opioid antagonists with longer durations of action and improved selectivity. Additionally, further research is needed to fully understand the role of the mu-opioid receptor in addiction and reward processes, which could lead to the development of new treatments for opioid addiction. Finally, investigations into the potential therapeutic uses of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea for other conditions, such as depression or anxiety, may also be warranted.
合成方法
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can be synthesized through a multi-step process involving the reaction of various chemicals, including phenyl isothiocyanate, 1-phenylcyclopentanol, and potassium hydroxide. The resulting compound is then purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a highly selective antagonist of this receptor, meaning it can block its activity without affecting other related receptors. This specificity has allowed researchers to investigate the specific effects of mu-opioid receptor activation on various physiological and behavioral processes.
属性
IUPAC Name |
1-phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-18(21-17-11-5-2-6-12-17)20-15-19(13-7-8-14-19)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJQVIFJLYTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
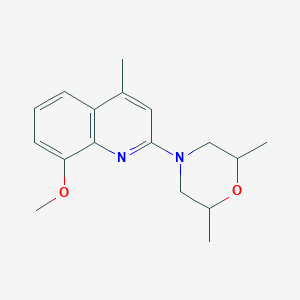
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)
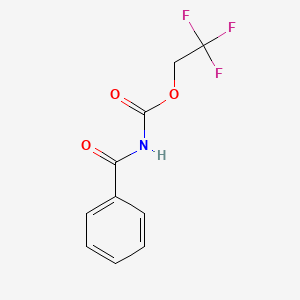
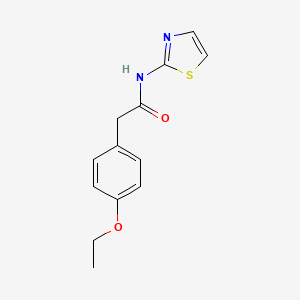
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
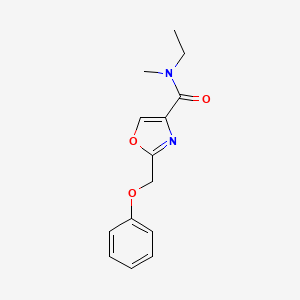
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
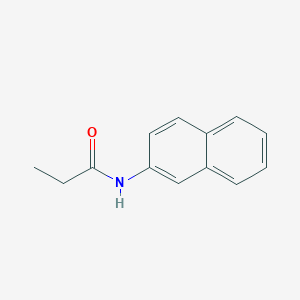
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)